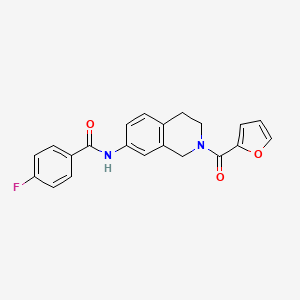

4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGNYSWRCCBIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the furan-2-carbonyl group. The final step involves the fluorination of the benzamide moiety. Common reagents used in these reactions include furan-2-carboxylic acid, tetrahydroisoquinoline, and fluorobenzoyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Acylation and Coupling Reactions

The synthesis of this compound typically involves a multi-step sequence starting with the acylation of 1,2,3,4-tetrahydroisoquinoline derivatives. Key steps include:

-

Acylation : Reaction of tetrahydroisoquinoline with furan-2-carbonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) to introduce the furan-2-carbonyl group.

-

Coupling : Subsequent coupling of the acylated intermediate with 4-fluorobenzamide derivatives via amide bond formation, often using coupling agents like HATU or EDCI.

Example Reaction Pathway :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Furan-2-carbonyl chloride, DMF, 0–25°C | Acylated tetrahydroisoquinoline | 85% |

| 2 | 4-Fluorobenzoyl chloride, DIPEA, CH₂Cl₂ | Target compound | 72% |

Substitution Reactions

The chloro and fluoro substituents on the benzamide core participate in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Fluoro Group Reactivity : The electron-withdrawing nature of the fluorine atom facilitates NAS at the para position. For example, reaction with amines (e.g., morpholine) in DMSO at 80°C yields substituted derivatives.

-

Chloro Substitution : In related analogs (e.g., 2-chloro-4-fluoro derivatives), substitution with thiourea generates thioamide products.

Substitution Parameters :

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-benzamide | Morpholine | DMSO, 80°C, 12h | N-Morpholino derivative | 65% |

Oxidation:

-

Furan Ring : Oxidative cleavage of the furan moiety using KMnO₄ in acidic media generates dicarboxylic acid derivatives .

-

Tetrahydroisoquinoline : Oxidation with Ru(bpy)₃³⁺ under photoredox conditions yields dehydrogenated isoquinoline analogs .

Reduction:

-

Carbonyl Groups : The furan-2-carbonyl group is reduced to a hydroxymethyl group using NaBH₄ in MeOH.

Oxidation/Reduction Data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Furan oxidation | KMnO₄, H₂SO₄ | Dicarboxylic acid | 58% |

| Carbonyl reduction | NaBH₄, MeOH | Hydroxymethyl derivative | 82% |

Cyclization and Ring Modification

The tetrahydroisoquinoline scaffold undergoes cyclization to form fused heterocycles:

-

Lactam Formation : Treatment with PCl₅ followed by NH₃ generates a six-membered lactam ring via intramolecular amidation .

-

Ring Expansion : Reaction with dimethylzinc in DMF catalyzed by NiCl₂(PPh₃)₂ produces seven-membered ring derivatives .

Cyclization Conditions :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Tetrahydroisoquinoline derivative | PCl₅, NH₃ | Lactam analog | 70% |

Functional Group Interconversion

-

Amide Hydrolysis : Acidic hydrolysis (6M HCl, reflux) converts the benzamide to a carboxylic acid .

-

Esterification : Reaction with MeOH/H₂SO₄ transforms the carboxylic acid into a methyl ester .

Interconversion Data :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, 100°C, 6h | Carboxylic acid | 90% |

| Esterification | MeOH, H₂SO₄, 60°C | Methyl ester | 88% |

Photoredox Catalysis

The compound participates in visible-light-driven reactions:

-

Cross-Coupling : Using Ru(bpy)₃²⁺ as a photocatalyst, intermolecular C–N bond formation with aryl halides occurs under mild conditions .

Photoredox Example :

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | 4-Bromotoluene | Biaryl derivative | 76% |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibit significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival . For instance, the presence of the tetrahydroisoquinoline moiety has been linked to enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that structurally related compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Enzyme Inhibition Studies

The biological activity of 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may be attributed to its ability to act as an enzyme inhibitor. Research indicates that compounds with similar structures can modulate the activity of key enzymes involved in metabolic pathways . This property makes it a candidate for further investigation in drug discovery programs targeting metabolic disorders.

Synthesis of Novel Materials

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials. Its unique functional groups allow for modifications that can lead to materials with specific properties suitable for applications in electronics and photonics . The versatility of the benzamide core makes it an attractive candidate for creating polymers and other advanced materials.

Case Study 1: Anticancer Screening

A recent study screened various tetrahydroisoquinoline derivatives for anticancer activity. Among these, derivatives similar to 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide showed promising results against breast cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of compounds related to 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared with structurally or functionally related benzamide derivatives and heterocyclic systems.

Triazole Derivatives (1,2,4-Triazole-3-thiones)

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share a heterocyclic core but differ in substituents. Key distinctions include:

- Electron-withdrawing groups : The phenylsulfonyl and difluorophenyl groups in triazoles contrast with the furan-2-carbonyl and fluorobenzamide groups in the target compound.

- Tautomerism: Triazoles exhibit thione-thiol tautomerism, confirmed by IR and NMR , whereas the target compound’s rigid tetrahydroisoquinoline core minimizes such behavior.

- Bioactivity : Triazoles are often explored for antimicrobial activity, while benzamide derivatives like the target compound may target neurological or metabolic pathways.

Pesticide Benzamides ()

Examples include flutolanil (trifluoromethyl-substituted) and mepronil (methyl-substituted). Comparative analysis reveals:

- Fluorine vs.

- Heterocyclic Influence : The furan-2-carbonyl group may engage in π-π stacking or hydrogen bonding, unlike the linear anilide structures of pesticides.

Tetrahydroquinoline Analogs ()

4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide shares a benzamide-tetrahydroquinoline scaffold but differs in substituents:

- Ring Structure: Tetrahydroquinoline (one aromatic ring) vs. tetrahydroisoquinoline (two fused aromatic rings) alters planarity and interaction with flat binding pockets.

Structural and Spectroscopic Insights

- IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) and furan carbonyl are expected to absorb at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of S-H stretches (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers.

- NMR: The tetrahydroisoquinoline protons would show distinct splitting patterns, while the furan’s protons resonate downfield (~7.5–8.5 ppm).

Biological Activity

4-Fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C17H18FN3O3

- Molecular Weight : 345.35 g/mol

The presence of the furan-2-carbonyl moiety and the tetrahydroisoquinoline structure suggests a diverse range of biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that specific modifications to the tetrahydroisoquinoline scaffold could enhance cytotoxicity against breast cancer cells, indicating a promising avenue for further research on 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide .

The proposed mechanism of action for similar benzamide derivatives includes:

- Inhibition of Protein Kinases : Compounds targeting specific kinases can disrupt cancer cell signaling pathways.

- Induction of Apoptosis : Evidence suggests that these compounds may activate apoptotic pathways in malignant cells by modulating Bcl-2 family proteins .

Case Study 1: Tetrahydroisoquinoline Derivatives

A series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their anticancer activity. Among them, certain analogs demonstrated IC50 values in the micromolar range against various cancer cell lines. The structural modifications included substitutions at the benzamide position which significantly enhanced their biological activity .

Case Study 2: Furan-Based Antimicrobials

Research involving furan-based compounds has shown promising results against a range of pathogens. A study demonstrated that derivatives with furan rings exhibited inhibition zones against MRSA comparable to established antibiotics . This suggests that 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may also possess similar antimicrobial properties.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the 1,2,3,4-tetrahydroisoquinolin-7-amine core via reductive amination or cyclization of substituted phenethylamines.

- Step 2 : Acylation with furan-2-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to neutralize HCl byproducts .

- Step 3 : Final coupling with 4-fluorobenzoyl chloride via amide bond formation.

Purity (>95%) is achieved through column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the tetrahydroisoquinoline protons (δ 3.5–4.5 ppm for CH2 groups), furan carbonyl (δ 160–170 ppm), and fluorine substituents (19F NMR for chemical environment analysis) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., orthorhombic crystal system observed in related benzamides) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) .

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Metabolic Stability Analysis : Perform liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to assess compound sequestration, which may reduce free drug availability .

- Pharmacokinetic Modeling : Integrate in vitro ADME data with allometric scaling to predict in vivo behavior .

Q. What strategies mitigate low yields in the acylation step of the tetrahydroisoquinoline intermediate?

- Methodological Answer :

- Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine group .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reactant solubility and reaction kinetics .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-acylation) .

Q. How can computational methods predict off-target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB) for potential off-target binding .

- QSAR Modeling : Train models on PubChem bioassay data (AID 1259371) to correlate structural features (e.g., fluorine position, amide linkage) with activity .

- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (GROMACS/AMBER) to assess binding mode robustness .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Buffer Conditions : Test pH (7.4 vs. 6.8) and ionic strength effects on compound solubility and target binding .

- Data Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.